molecular formula C18H21BrN2S B3107483 [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide CAS No. 1609409-44-0

[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide

Cat. No. B3107483
CAS RN: 1609409-44-0
M. Wt: 377.3
InChI Key: BMXTYEVWAFNURT-UHFFFAOYSA-N
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Description

“[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide” is a chemical compound with the molecular formula C18H20N2S.BrH . It is a solid substance and has been used in the field of medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20N2S.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 377.35 .

Scientific Research Applications

Indole Derivatives in Chemical Synthesis

Indole derivatives, including compounds similar to [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide, have been studied extensively for their reactions and applications in chemical synthesis. For example, Kisaki et al. (1974) explored the reactions of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates, resulting in various derivatives with potential applications in chemical synthesis (Kisaki et al., 1974).

Antitumor Activity

Compounds structurally related to [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide have shown promise in antitumor activity research. Nguyen et al. (1990) synthesized a class of indole derivatives demonstrating antitumor activity in vitro and in vivo, highlighting the potential of such compounds in cancer therapy (Nguyen et al., 1990).

Pharmacological Evaluation

Rania Hamdy et al. (2013) synthesized a series of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, closely related to [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide, and evaluated them as potential pro-apoptotic Bcl-2-inhibitory anticancer agents. This study points to the significant pharmacological potential of such compounds (Hamdy et al., 2013).

Catalytic Applications

Compounds with indole cores, similar to [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide, have been utilized in catalysis. Singh et al. (2017) investigated palladacycles with indole cores, demonstrating their efficiency as catalysts in various chemical reactions, indicating a possible catalytic application for similar compounds (Singh et al., 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved data, similar compounds have been identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .

Future Directions

The future directions for this compound could involve further investigation into its potential as a SARS-CoV-2 RdRp inhibitor . This could lead to the development of new antiviral drugs.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXTYEVWAFNURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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